molecular formula C7H7NO3S B14801368 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide

Cat. No.: B14801368
M. Wt: 185.20 g/mol
InChI Key: BWGIOVDZKZMJMV-UHFFFAOYSA-N
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Description

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is an organosulfur compound that belongs to the pyridine family This compound is characterized by the presence of a mercapto group (-SH) and a methoxycarbonyl group (-COOCH3) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield.

Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst . This method is advantageous due to its efficiency and the use of readily available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction of the compound can be achieved using hydride reagents, leading to the formation of the corresponding thiol.

    Substitution: The mercapto group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide derivatives, reduced thiols, and various substituted pyridine derivatives.

Scientific Research Applications

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is unique due to the presence of both the mercapto and methoxycarbonyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

methyl 1-hydroxy-2-sulfanylidenepyridine-4-carboxylate

InChI

InChI=1S/C7H7NO3S/c1-11-7(9)5-2-3-8(10)6(12)4-5/h2-4,10H,1H3

InChI Key

BWGIOVDZKZMJMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=S)N(C=C1)O

Origin of Product

United States

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